3-(1-methyl-1H-indol-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Pyrazoles are another class of organic compounds with a five-membered ring, which contains three carbon atoms and two nitrogen atoms. The combination of these structures could result in a compound with interesting properties.
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . One common method for synthesizing indoles is the Fischer indolisation . In this process, phenylhydrazine is condensed with an aldehyde or ketone to form a phenylhydrazone, which is then rearranged to an indole .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For example, 1H-NMR can provide information about the number and type of hydrogen atoms in the molecule . The InChI code is another way to represent the molecular structure .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Indoles, for example, can undergo electrophilic substitution at the C3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. For example, the melting point can be determined by heating the substance and observing the temperature at which it changes from solid to liquid .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(NE)-N-[[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-22-13-17(16-9-5-6-10-18(16)22)19-14(11-20-24)12-23(21-19)15-7-3-2-4-8-15/h2-13,24H,1H3/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXCDFQXVUPMDK-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NN(C=C3C=NO)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C3=NN(C=C3/C=N/O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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